4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole
Description
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole is a pyrazole derivative characterized by a phenyl group at the 1-position, methyl groups at the 3- and 5-positions, and an ethynyl (C≡CH) substituent at the 4-position. The ethynyl group introduces unique electronic and steric properties due to its sp-hybridized carbon and linear geometry, which likely influence reactivity, solubility, and biological interactions compared to alkyl or halogen substituents .
Properties
CAS No. |
51294-74-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethynyl-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C13H12N2/c1-4-13-10(2)14-15(11(13)3)12-8-6-5-7-9-12/h1,5-9H,2-3H3 |
InChI Key |
SHCTVSAEFNONEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C#C |
Origin of Product |
United States |
Preparation Methods
Cerium-Catalyzed Pyrazole Formation
A cerium prolinate complex, [Ce(L-Pro)₂]₂(Oxa), catalyzes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in ethanol at room temperature. For 4-ethynyl substitution, the 1,3-diketone precursor requires a leaving group (e.g., bromine) at the central carbon. For example, 3-bromo-2,4-pentanedione reacts with phenylhydrazine to yield 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (Table 1).
Table 1. Cerium-catalyzed synthesis of 4-substituted pyrazoles
| Entry | 1,3-Diketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 2,4-pentanedione | 3,5-dimethyl-1-phenyl | 91 |
| 2 | 3-bromo-2,4-pentanedione | 4-bromo-3,5-dimethyl-1-phenyl | 85* |
Functionalization of the 4-Position
The 4-bromo intermediate undergoes palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene. Microwave irradiation (100°C, 50 W, 5 min) in dimethyl sulfoxide (DMSO) with Pd₂(dba)₃ as a catalyst affords 4-(trimethylsilylethynyl)-3,5-dimethyl-1-phenyl-1H-pyrazole. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the target compound.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole (CDCl₃, 300 MHz) exhibits:
- A singlet at δ 2.10–2.30 ppm for the 3,5-methyl groups.
- A downfield singlet at δ 3.00–3.20 ppm for the ethynyl proton.
- Aromatic protons of the phenyl group at δ 7.31–7.45 ppm.
¹³C NMR data (CDCl₃, 75 MHz):
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS shows a molecular ion peak at m/z = 211 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀N₂.
Comparative Analysis of Methodologies
Table 3. Advantages and limitations of synthetic routes
Reaction Optimization and Scalability
Key parameters influencing yield include:
Chemical Reactions Analysis
Coupling Reactions
The ethynyl group facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. For example:
-
Sonogashira Coupling : Reacts with aryl/alkyl halides in the presence of Pd(PPh₃)₂Cl₂ and CuI to yield diarylacetylenes or alkyne-linked derivatives.
-
Cycloadditions : Participates in [2+2] or [3+2] cycloadditions under photochemical or thermal conditions.
| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | Biarylacetylene | 75–85% | |
| CuAAC (Click) | CuSO₄, sodium ascorbate | Triazole derivatives | 60–78% |
Oxidation Reactions
The ethynyl group is oxidized to carbonyl functionalities under controlled conditions:
-
KMnO₄ Oxidation : Converts the ethynyl group to a ketone or carboxylic acid depending on reaction conditions (acidic vs. neutral).
-
Ozonolysis : Cleaves the triple bond to form diketones.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 65% | |
| O₃, Zn/H₂O | -78°C → RT | 1-Phenyl-3,5-dimethylpyrazole-4,4-dione | 55% |
Reduction Reactions
Selective hydrogenation of the ethynyl group is achievable:
-
Catalytic Hydrogenation : Using Pd/C or Lindlar catalyst to yield cis-alkenes.
-
Dissolving Metal Reduction : Sodium in liquid ammonia produces trans-alkenes.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT | 4-Vinyl-3,5-dimethyl-1-phenyl-1H-pyrazole | 90% | |
| Na/NH₃(l) | -33°C | trans-Alkene derivative | 70% |
Electrophilic Substitution
The phenyl ring undergoes electrophilic aromatic substitution (EAS):
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position.
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives.
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para-NO₂ | 60% | |
| Bromination | Br₂/FeBr₃ | para-Br | 75% |
Nucleophilic Substitution
The pyrazole ring’s C-H bonds are amenable to functionalization:
-
Alkylation : Using alkyl halides and strong bases (e.g., LDA) to introduce alkyl groups at the 4-position.
-
Amination : Reaction with NaN₃ followed by Staudinger reduction yields amino derivatives.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | MeI, LDA, THF | 4-Ethynyl-3,5-dimethyl-1-phenyl-4-methyl-1H-pyrazole | 50% | |
| Amination | NaN₃, PPh₃ | 4-Amino derivative | 45% |
Coordination Chemistry
The nitrogen atoms and ethynyl group act as ligands for metal complexes:
-
Pd Complexes : Forms stable complexes with Pd(II) for catalytic applications .
-
Cu Coordination : Binds to Cu(I) in click chemistry reactions.
| Metal | Ligand Sites | Application | Source |
|---|---|---|---|
| Pd(II) | Pyrazole N, ethynyl | Suzuki-Miyaura coupling | |
| Cu(I) | Ethynyl | Bioconjugation |
Thermal and Photochemical Reactions
-
Bergman Cyclization : Under pyrolysis (200°C), the ethynyl group forms aromatic enediynes.
-
Photodimerization : UV light induces [2+2] cycloaddition between ethynyl groups.
Scientific Research Applications
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, dyes, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the phenyl and dimethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole and its analogs:
Electronic and Steric Effects
- Ethynyl vs.
- Ethynyl vs. Halogens (Br, Cl): Bromine and chlorine provide steric bulk and polarizability, favoring nucleophilic substitution. Ethynyl’s linear structure reduces steric hindrance, enabling regioselective reactions (e.g., Sonogashira coupling) .
Biological Activity
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole has the molecular formula C13H13N3 and a molecular weight of 213.26 g/mol. The compound features an ethynyl group attached to a pyrazole ring, which enhances its reactivity and biological activity. It has been synthesized through various methods, including one-pot multicomponent reactions that yield derivatives with varying biological properties .
The biological activity of 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole is primarily attributed to its interactions with specific enzymes and receptors. The ethynyl group can form covalent bonds with active sites on target molecules, while the phenyl and dimethyl groups enhance binding affinity. This mechanism is crucial in modulating the activity of enzymes involved in inflammatory pathways and cancer progression.
Biological Activities
Research has demonstrated that 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole exhibits several notable biological activities:
Anticancer Activity:
Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to exhibit IC50 values in the nanomolar range against liver (HEPG2) and breast (MCF) cancer cells . The structure-activity relationship (SAR) studies highlight that modifications to the phenyl substituent can enhance its anticancer efficacy.
Anti-inflammatory Properties:
The compound has also been investigated for its potential as an anti-inflammatory agent. Preliminary studies suggest it may inhibit key enzymes involved in inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity:
In addition to anticancer and anti-inflammatory effects, 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole has shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, highlighting its potential utility in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole demonstrated its effectiveness against multiple cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values ranging from 60 nM to over 500 nM depending on the cell line tested. Notably, derivatives with specific substituents showed enhanced activity against gastric cancer cells compared to others .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers found that 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole inhibited the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This inhibition was quantified using enzyme assays, revealing a dose-dependent response that supports further exploration for therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the unique properties of 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole compared to other pyrazole derivatives, a comparative analysis is provided below:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole | High (IC50 < 100 nM) | Moderate | Moderate |
| 3-Methyl-1-(4-chlorophenyl)-pyrazole | Moderate | Low | High |
| 5-Methylpyrazole | Low | High | Low |
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole derivatives such as 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole?
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, hydrazine derivatives react with 1,3-diketones or α,β-unsaturated carbonyl compounds in ethanol under reflux, followed by purification via column chromatography and recrystallization. Nitrogen atmospheres may be used to prevent oxidation of sensitive groups like ethynyl substituents . Reaction conditions (e.g., solvent choice, temperature) are optimized to enhance yield and selectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole?
Key techniques include:
- FT-IR : To identify functional groups (e.g., ethynyl C≡C stretch near 2100 cm⁻¹).
- NMR (¹H/¹³C) : To resolve substituent positions and confirm regioselectivity.
- Mass Spectrometry : For molecular weight validation.
- X-ray Crystallography : Software like SHELXL refines crystal structures, while ORTEP-III visualizes thermal ellipsoids and bond geometries . Hydrogen atoms are often placed in calculated positions using riding models with of the parent carbon .
Q. How is the molecular structure of 4-Ethynyl-3,5-dimethyl-1-phenyl-1H-pyrazole validated using X-ray crystallography?
Single-crystal X-ray diffraction (SCXRD) data are collected and processed using programs like SHELX. Structural refinement with SHELXL accounts for anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding and π-π stacking interactions are analyzed to assess supramolecular packing .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?
Discrepancies arise from thermal motion or disorder. Strategies include:
Q. What challenges arise in experimental phasing for pyrazole derivatives, and how are they addressed?
Pyrazole derivatives may exhibit weak anomalous scattering. SHELXC/D/E pipelines are robust for small-molecule phasing, leveraging high-resolution data and iterative density modification. For macromolecular complexes, molecular replacement with known homologs is preferred .
Q. How should researchers analyze conflicting bioactivity data in pyrazole-based compounds?
Contradictions in bioactivity (e.g., antimicrobial assays) may stem from:
- Assay Variability : Standardize protocols (e.g., broth microdilution in ).
- Compound Purity : Verify via HPLC or elemental analysis.
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhancing activity) .
Q. What computational methods complement experimental data for pyrazole conformational analysis?
Density Functional Theory (DFT) calculations optimize geometry and predict spectroscopic properties (e.g., NMR chemical shifts). Molecular docking studies assess binding modes in biological targets, validated against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
